molecular formula C17H14F3N5O3 B10888798 N'-{[(3-methoxyphenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

N'-{[(3-methoxyphenyl)carbonyl]oxy}-5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide

Cat. No.: B10888798
M. Wt: 393.32 g/mol
InChI Key: UQEHMNJEWJXKMF-UHFFFAOYSA-N
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Description

O~3~-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE is a complex organic compound that features a trifluoromethyl group, a methoxybenzoyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura cross-coupling reaction, which is used to introduce the trifluoromethyl group onto the pyrazolo[1,5-a]pyrimidine core . This reaction is performed under microwave-assisted conditions to enhance efficiency and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production time.

Chemical Reactions Analysis

Types of Reactions

O~3~-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the trifluoromethyl and methoxybenzoyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron compounds for cross-coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki–Miyaura cross-coupling reaction typically yields arylated derivatives of the pyrazolo[1,5-a]pyrimidine core .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors. Preliminary studies have shown that some derivatives exhibit micromolar IC50 values against monoamine oxidase B, an important target in the field of neurodegenerative disorders .

Medicine

In medicinal chemistry, the trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules. Therefore, this compound and its derivatives are being explored for their potential therapeutic applications .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE involves its interaction with specific molecular targets. For instance, its derivatives that inhibit monoamine oxidase B do so by binding to the enzyme’s active site, thereby preventing the breakdown of neurotransmitters . This interaction is facilitated by the compound’s unique structural features, including the trifluoromethyl and methoxybenzoyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of O3-(3-METHOXYBENZOYL)-5-METHYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOHYDROXIMAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H14F3N5O3

Molecular Weight

393.32 g/mol

IUPAC Name

[(E)-[amino-[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl]methylidene]amino] 3-methoxybenzoate

InChI

InChI=1S/C17H14F3N5O3/c1-9-6-13(17(18,19)20)25-15(23-9)12(8-22-25)14(21)24-28-16(26)10-4-3-5-11(7-10)27-2/h3-8H,1-2H3,(H2,21,24)

InChI Key

UQEHMNJEWJXKMF-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)/C(=N\OC(=O)C3=CC(=CC=C3)OC)/N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)C(=NOC(=O)C3=CC(=CC=C3)OC)N

Origin of Product

United States

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